molecular formula C27H24N2O5S B10901189 3-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No.: B10901189
M. Wt: 488.6 g/mol
InChI Key: CLLUUYGGRXPHKX-JKTGJUOXSA-N
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Description

3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is often associated with significant biological activities, making it a subject of interest in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidinone ring through the reaction of a thioamide with an α-haloketone, followed by subsequent functionalization steps to introduce the methoxyethyl and phenylimino groups. The final step often involves the coupling of the functionalized thiazolidinone with a benzoic acid derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophiles employed .

Scientific Research Applications

3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]PHENYLACETIC ACID
  • 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]PHENYLBORONIC ACID

Uniqueness

The uniqueness of 3-[(4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID lies in its specific structural features, such as the methoxyethyl and phenylimino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N2O5S

Molecular Weight

488.6 g/mol

IUPAC Name

3-[[4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H24N2O5S/c1-33-15-14-29-25(30)24(35-27(29)28-22-8-3-2-4-9-22)17-19-10-12-23(13-11-19)34-18-20-6-5-7-21(16-20)26(31)32/h2-13,16-17H,14-15,18H2,1H3,(H,31,32)/b24-17+,28-27?

InChI Key

CLLUUYGGRXPHKX-JKTGJUOXSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)/SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)SC1=NC4=CC=CC=C4

Origin of Product

United States

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